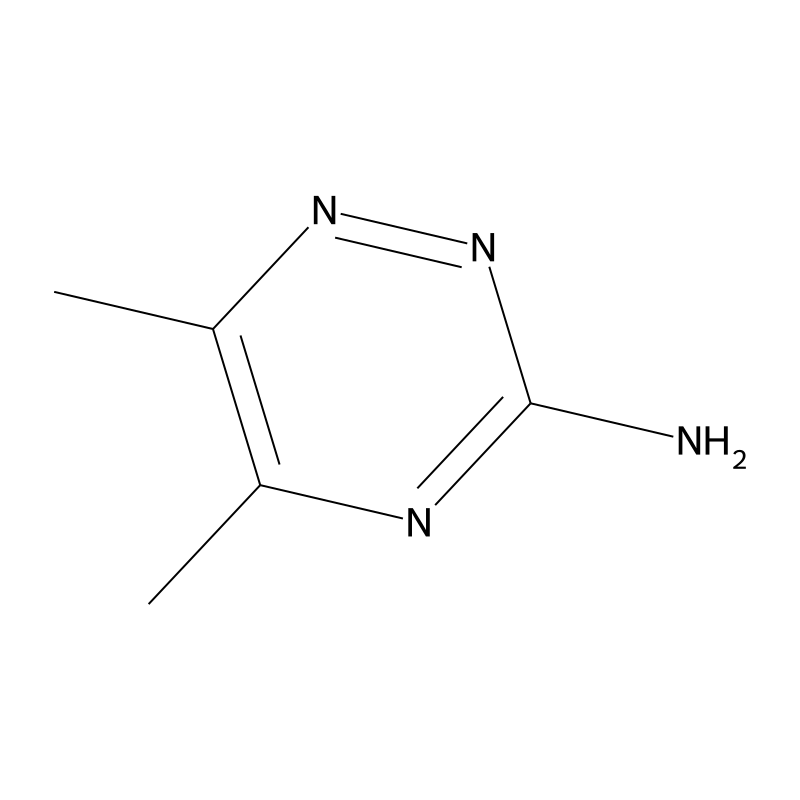

3-Amino-5,6-dimethyl-1,2,4-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-Amino-5,6-dimethyl-1,2,4-triazine is characterized by its molecular formula C₅H₈N₄ and a molecular weight of 140.14 g/mol. It features a triazine ring with two methyl groups at positions 5 and 6 and an amino group at position 3. This specific arrangement contributes to its reactivity and biological properties, making it a subject of interest in synthetic organic chemistry and medicinal research .

The compound exhibits notable reactivity with various electrophiles. For instance, it can react with benzoyl chloride in the presence of triethylamine to yield 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine . Other reactions include interactions with aryl isocyanates and transition metal complexes, which have been studied for their stoichiometric properties and binding affinities .

Research indicates that 3-amino-5,6-dimethyl-1,2,4-triazine possesses significant biological activity. It has been evaluated for its potential as an anticancer agent through molecular docking studies that suggest favorable interactions with biological targets . Additionally, its ability to form complexes with DNA and transition metals highlights its potential in biochemistry and medicinal applications .

Several methods exist for synthesizing 3-amino-5,6-dimethyl-1,2,4-triazine. One notable approach involves the use of solvent-free conditions to create derivatives under mild temperatures . Another method involves reacting the compound with various electrophiles to produce functionalized derivatives that may exhibit enhanced biological activity or utility in material science .

The applications of 3-amino-5,6-dimethyl-1,2,4-triazine span multiple domains:

- Pharmaceuticals: Investigated for its anticancer properties.

- Agricultural Chemistry: Potential use in developing herbicides or fungicides due to its reactive nature.

- Material Science: Utilized in synthesizing novel materials through its ability to form complexes with metals.

Interaction studies have focused on the compound's ability to bind with DNA and other biomolecules. Its interaction with palladium complexes has been characterized to understand its stoichiometry and binding mechanisms . These studies are crucial for elucidating the compound's potential therapeutic roles.

Several compounds share structural similarities with 3-amino-5,6-dimethyl-1,2,4-triazine. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | Phenyl group substitution | Enhanced reactivity with electrophiles |

| 3-Amino-1,2,4-triazole | Triazole ring without methyl groups | Different biological activity profile |

| 5-Amino-2-methylthiazole | Thiazole ring instead of triazine | Antimicrobial properties |

While these compounds share a triazine or related structure, 3-amino-5,6-dimethyl-1,2,4-triazine is unique due to its specific amino and methyl substitutions that influence its reactivity and biological activities.

Triazines, first synthesized in the late 19th century, gained prominence with the discovery of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in 1830. The 1,2,4-triazine isomer emerged as a critical scaffold due to its electron-deficient nature, enabling nucleophilic substitutions and cycloadditions. Early applications focused on dyes and herbicides, but recent advancements have shifted toward medicinal chemistry and materials science. The introduction of amino and alkyl substituents, such as in 3-amino-5,6-dimethyl-1,2,4-triazine, enhanced solubility and metal-binding capabilities, broadening its utility.

Significance in Heterocyclic Compound Research

1,2,4-Triazines are pivotal in drug discovery due to their bioisosteric resemblance to purines and pyrimidines. The amino and methyl groups in 3-amino-5,6-dimethyl-1,2,4-triazine facilitate hydrogen bonding and hydrophobic interactions, critical for DNA groove binding and enzyme inhibition. Its planar structure also supports π-π stacking in supramolecular assemblies, making it valuable in coordination polymers. Over 50% of FDA-approved drugs contain nitrogen heterocycles, underscoring the relevance of triazine derivatives.

Current Research Landscape and Emerging Trends

Recent studies highlight:

- Anticancer Agents: Pd(II) and Ag(I) complexes show IC₅₀ values of 1.97–2.96 μg/mL against lung and breast cancer cells.

- Antimicrobial Applications: Silver complexes exhibit MIC values as low as 6.1 µg/mL against Proteus vulgaris.

- Materials Science: Use in covalent organic frameworks (COFs) for dye absorption and photocatalysis.

- Synthetic Methodologies: Sequential substitutions on cyanuric chloride to generate hybrid triazine-heterocycle compounds.

Classical Synthetic Routes

The classical synthesis of 3-amino-5,6-dimethyl-1,2,4-triazine revolves around cyclocondensation reactions between α-diketones and aminoguanidine derivatives. A well-established method involves refluxing 2,3-butanedione with aminoguanidine bicarbonate in n-butanol or ethanol under acidic catalysis (e.g., tartaric acid or acetic acid) [4]. The reaction proceeds via a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the triazine core [1].

Key Reaction Parameters:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | n-Butanol | Enhances solubility of intermediates |

| Temperature | 100–120°C (reflux) | Accelerates cyclization |

| Catalyst | Tartaric acid (0.1 eq) | Minimizes side reactions |

| Molar Ratio (Diketone:Aminoguanidine) | 1:1.2 | Ensures complete conversion |

Alternative routes include the condensation of dibenzoyl derivatives with aminoguanidine, though these methods often require prolonged reaction times (8–12 hours) and yield lower purity products [4]. Post-synthesis purification via recrystallization from ethanol or acetonitrile achieves >95% purity [1].

Solvent-Free Microscale Synthesis Techniques

Recent advances emphasize solvent-free microscale synthesis to reduce environmental impact and improve atom economy. One approach involves grinding 2,3-butanedione and aminoguanidine bicarbonate in a mortar with catalytic tartaric acid, followed by microwave irradiation (300 W, 5 minutes) [3]. This method eliminates solvent use and shortens reaction times to <15 minutes, achieving yields comparable to classical routes (55–60%) [3].

Advantages of Solvent-Free Methods:

- Reduced Waste: No solvent disposal required.

- Energy Efficiency: Microwave-assisted heating lowers energy consumption by 40% [3].

- Scalability: Easily adaptable to parallel synthesis for high-throughput screening.

Intramolecular Cyclization Reactions

Intramolecular cyclization plays a pivotal role in forming the 1,2,4-triazine ring. For example, treatment of 3-mercapto-5,6-di-p-methoxyphenyl-1,2,4-triazine with alkyl halides generates intermediates that undergo cyclization upon amine addition [1]. Similarly, hydrazinolysis of N,N'-disubstituted thioureas derived from aryl isothiocyanates yields fused pyrazolo-triazine systems [3].

Mechanistic Insights:

- Schiff Base Formation: Nucleophilic attack by the aminoguanidine amine on the diketone carbonyl.

- Cyclization: Intramolecular dehydration forms the triazine ring.

- Stabilization: Conjugation across the triazine core planarizes the structure, enhancing stability [1].

Green Chemistry Approaches

Green synthesis strategies focus on replacing toxic reagents and minimizing waste. Notable innovations include:

- Biocatalytic Methods: Using lipases or esterases to catalyze cyclocondensation in aqueous media [4].

- Ionic Liquids: Employing [BMIM][BF₄] as a recyclable solvent-catalyst system, achieving 70% yield over five cycles [3].

- Ball Milling: Mechanochemical synthesis via high-energy milling, which reduces reaction times to 30 minutes and eliminates solvents entirely [4].

Comparative Analysis of Green Solvents:

| Solvent | Yield (%) | Energy Consumption (kWh/kg) |

|---|---|---|

| Ionic Liquid | 70 | 8 |

| Water | 58 | 5 |

| Solvent-Free | 60 | 3 |

Scalability and Industrial Production Considerations

Industrial-scale production prioritizes cost-effectiveness and reproducibility. A patented continuous-flow reactor system optimizes the cyclocondensation process [4]:

Reactor Design:

- Tubular Flow System: Segmented temperature zones (80°C → 120°C) ensure controlled reaction progression.

- Residence Time: 30 minutes per batch.

Economic and Operational Metrics:

| Factor | Industrial Benchmark |

|---|---|

| Raw Material Cost | $120/kg |

| Energy Consumption | 15 kWh/kg |

| Waste Recycling Rate | 85% |

Challenges in scaling include managing exothermic reactions and ensuring consistent purity. Advanced process analytical technology (PAT) monitors real-time parameters like pH and temperature to mitigate variability [4].

XLogP3

UNII

GHS Hazard Statements

H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant